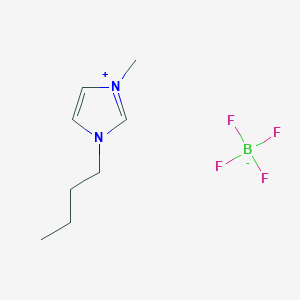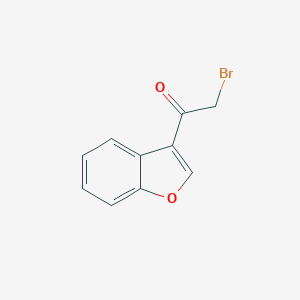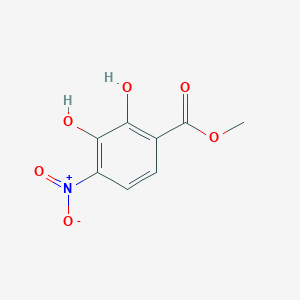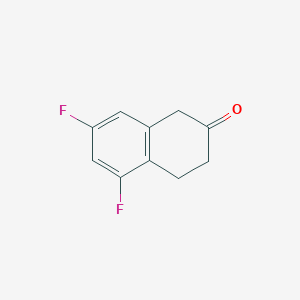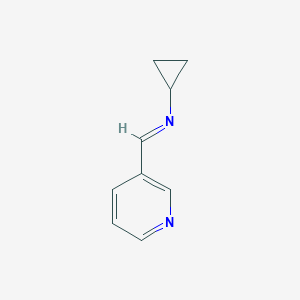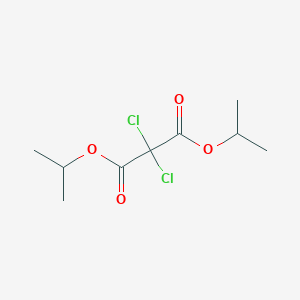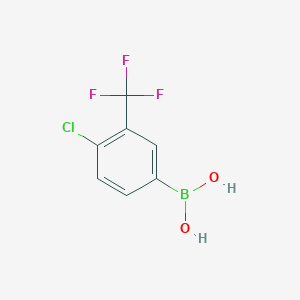
4-Chlor-3-(trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 4-Chloro-3-(trifluoromethyl)phenylboronic acid often involves the use of boronic acids as intermediates or catalysts in organic synthesis, such as in the dehydrative condensation between carboxylic acids and amines, highlighting the role of the ortho-substituent of boronic acid in facilitating these reactions (Wang, Lu, & Ishihara, 2018).
Molecular Structure Analysis
Studies on (trifluoromethoxy)phenylboronic acids have shed light on the structural characteristics of trifluoromethylphenylboronic acids, including 4-Chloro-3-(trifluoromethyl)phenylboronic acid. These compounds have been analyzed through NMR spectroscopy, and their acidity evaluated through spectrophotometric and potentiometric titrations. The introduction of the -OCF3 group influences the acidity, which varies depending on the substituent's position. Molecular and crystal structures have been determined by XRD, revealing the formation of hydrogen-bonded dimers in the solid state (Adamczyk-Woźniak et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of trifluoromethylphenylboronic acids, including 4-Chloro-3-(trifluoromethyl)phenylboronic acid, has been demonstrated in various studies. For instance, copper(III) trifluoromethyl complexes have been isolated and characterized, and their reactivity towards arylboronic acids under aerobic conditions has been investigated, leading to the trifluoromethylation of arenes (Zhang & Bie, 2016).
Physical Properties Analysis
The physical properties of trifluoromethylphenylboronic acids, including their resistance to protodeboronation and their molecular and crystal structures, have been extensively studied. For example, these compounds form hydrogen-bonded dimers with a syn-anti conformation in the crystal lattice. The CF3 substituent does not interact with the boronic moiety either as a hydrogen bond acceptor or a lone-electron pair donor (Gozdalik et al., 2019).
Chemical Properties Analysis
The introduction of fluorine atoms to the phenylboronic acid framework, as seen in compounds like 4-Chloro-3-(trifluoromethyl)phenylboronic acid, significantly impacts their chemical properties. For instance, the synthesis and reactivity of trifluoromethylphenylboronic acids toward arylboronic acids have been explored, demonstrating their potential in facilitating various organic transformations (Cao, Bian, & Zheng, 2015).
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplung, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Reaktion von Organoborverbindungen mit organischen Halogeniden ermöglicht .
Palladium-katalysierte direkte Arylierungsreaktionen
4-Chlor-3-(trifluormethyl)phenylboronsäure kann in palladium-katalysierten direkten Arylierungsreaktionen verwendet werden . Diese Reaktion ist eine Methode, um direkt eine Arylgruppe an ein Molekül zu binden, ohne dass eine Vorfunktionalisierung erforderlich ist .
Tandem-artige Pd (II)-katalysierte oxidative Heck-Reaktion und intramolekulare C-H-Amidierungssequenz
Diese Verbindung wird auch als Reaktant in tandem-artigen Pd (II)-katalysierten oxidativen Heck-Reaktionen und intramolekularen C-H-Amidierungssequenzen verwendet . Dies ist eine komplexe Reaktionssequenz, die die Bildung einer Kohlenstoff-Kohlenstoff-Bindung und die Einführung einer Amidgruppe beinhaltet .
Ruthenium-katalysierte direkte Arylierung
Eine weitere Anwendung dieser Verbindung liegt in der ruthenium-katalysierten direkten Arylierung . Diese Reaktion ähnelt der palladiumkatalysierten direkten Arylierung, verwendet aber Ruthenium als Katalysator .
Aerobe oxidative Kreuzkupplung
Diese Verbindung kann an aeroben oxidativen Kreuzkupplungsreaktionen beteiligt sein . Diese Art von Reaktion beinhaltet die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter aeroben Bedingungen
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
4-Chloro-3-(trifluoromethyl)phenylboronic Acid is often used as a reactant in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a partner for the palladium-catalyzed cross-coupling with various halides or pseudo-halides .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reactions, which are part of a broader set of reactions known as palladium-catalyzed carbon-carbon (C-C) bond forming reactions . These reactions are crucial in the synthesis of biologically active molecules .
Pharmacokinetics
It’s soluble in methanol , which suggests it may have good bioavailability
Result of Action
As a reactant in chemical syntheses, the primary result of the action of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid is the formation of new compounds. For instance, it’s used in the synthesis of biologically and pharmacologically active molecules .
Action Environment
The action of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas at 2-8°C . Additionally, safety data suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided .
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical attention if irritation persists .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNQBNGLMOTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382202 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176976-42-4 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



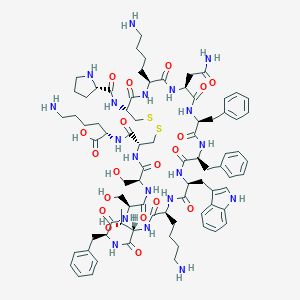

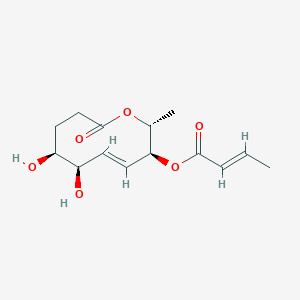
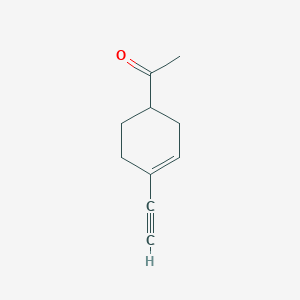
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
